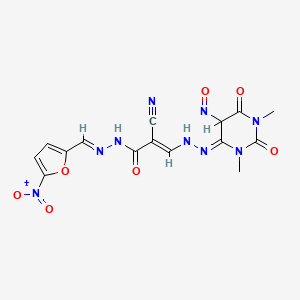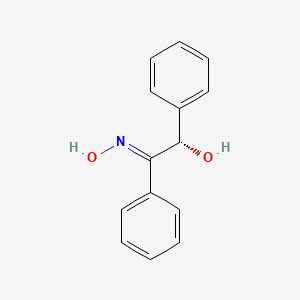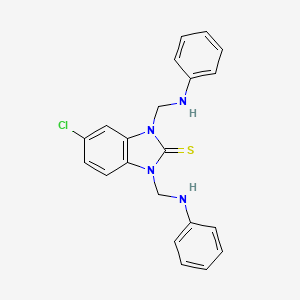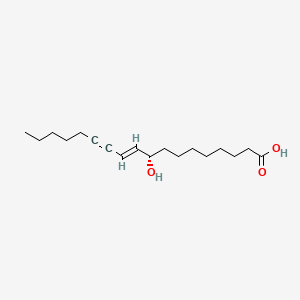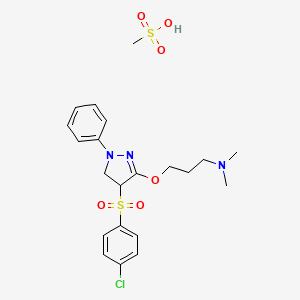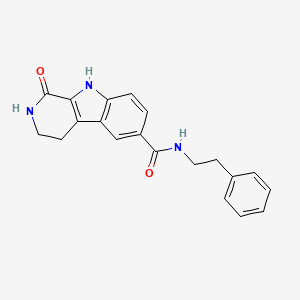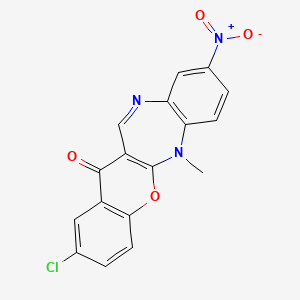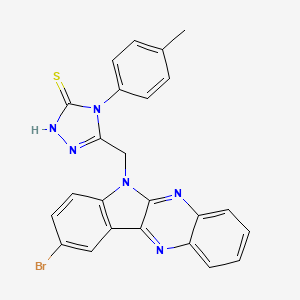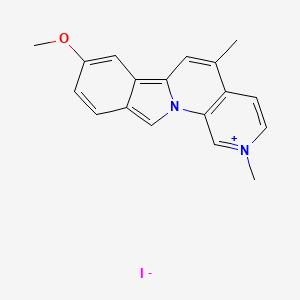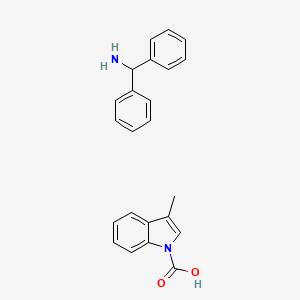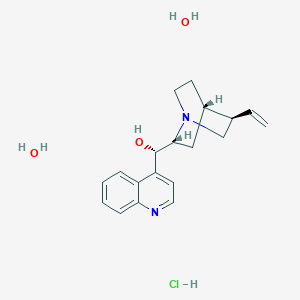
Cinchonine hydrochloride dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cinchonine hydrochloride dihydrate is an alkaloid derived from the bark of the Cinchona tree, specifically Cinchona officinalis. It is a stereoisomer and pseudo-enantiomer of cinchonidine and is structurally similar to quinine, an antimalarial drug . This compound has been used in various scientific and medicinal applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Cinchonine hydrochloride dihydrate is typically extracted from the bark of the Cinchona tree. The extraction process involves several steps, including the use of solvents to isolate the alkaloid. The synthetic route for this compound involves the reaction of cinchonine with hydrochloric acid, followed by crystallization to obtain the dihydrate form .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Cinchona bark. The bark is first ground into a fine powder and then subjected to solvent extraction. The extracted alkaloids are then purified and reacted with hydrochloric acid to form the hydrochloride salt. The final product is crystallized to obtain this compound .
化学反応の分析
Types of Reactions
Cinchonine hydrochloride dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure.
Substitution: It can undergo substitution reactions, particularly in the quinoline ring.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents .
Major Products Formed
The major products formed from these reactions include various derivatives of cinchonine, which can be used in further chemical synthesis and research .
科学的研究の応用
Cinchonine hydrochloride dihydrate has a wide range of scientific research applications:
作用機序
Cinchonine hydrochloride dihydrate exerts its effects through various molecular targets and pathways. It acts as a glucagon-like peptide-1 (GLP-1) receptor agonist, which helps in lowering blood glucose levels and ameliorating non-alcoholic steatohepatitis . It also induces anti-cancer activity by activating caspase-3 and PARP-1, triggering the endoplasmic reticulum stress response, and inhibiting osteoclastogenesis .
類似化合物との比較
Cinchonine hydrochloride dihydrate is similar to other Cinchona alkaloids such as quinine, quinidine, and cinchonidine. . The similar compounds include:
Quinine: Primarily used as an antimalarial drug.
Quinidine: Used as an antiarrhythmic agent.
Cinchonidine: Used in asymmetric synthesis and as a chiral catalyst.
This compound stands out due to its unique combination of chemical properties and potential therapeutic applications.
特性
CAS番号 |
5949-12-2 |
|---|---|
分子式 |
C19H27ClN2O3 |
分子量 |
366.9 g/mol |
IUPAC名 |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;dihydrate;hydrochloride |
InChI |
InChI=1S/C19H22N2O.ClH.2H2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;;;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;1H;2*1H2/t13-,14-,18+,19-;;;/m0.../s1 |
InChIキー |
OLUIHQWPFXMZOA-MHVIFZQSSA-N |
異性体SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O.O.O.Cl |
正規SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.O.O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


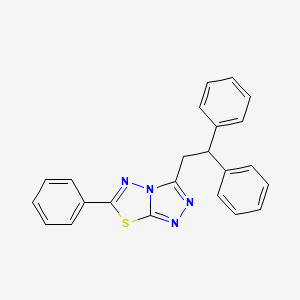
![disodium;4-[[2-[4-[[4-[5-[(4-sulfonatophenyl)carbamoyl]-1H-benzimidazol-2-yl]phenyl]carbamoylamino]phenyl]-1H-benzimidazole-5-carbonyl]amino]benzenesulfonate](/img/structure/B12725523.png)
![2,2-Bis[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl dioctanoate](/img/structure/B12725527.png)
